Pamapimod

Content Navigation

Replace non-specific p38 inhibitors that compromise inflammatory research. Pamapimod delivers precise p38α targeting: • Exceptional kinome selectivity (binds only 4/350 off-target kinases) ensuring clean TNF-α/IL-1β readouts. • Oral bioavailability for consistent in vivo dosing in arthritis, lupus, and hyperalgesia models without complex formulation. • Validated in primary human chondrocytes, inhibiting cartilage degradation genes (COX-2, MMP13) without off-target interference.

CAS Number

Product Name

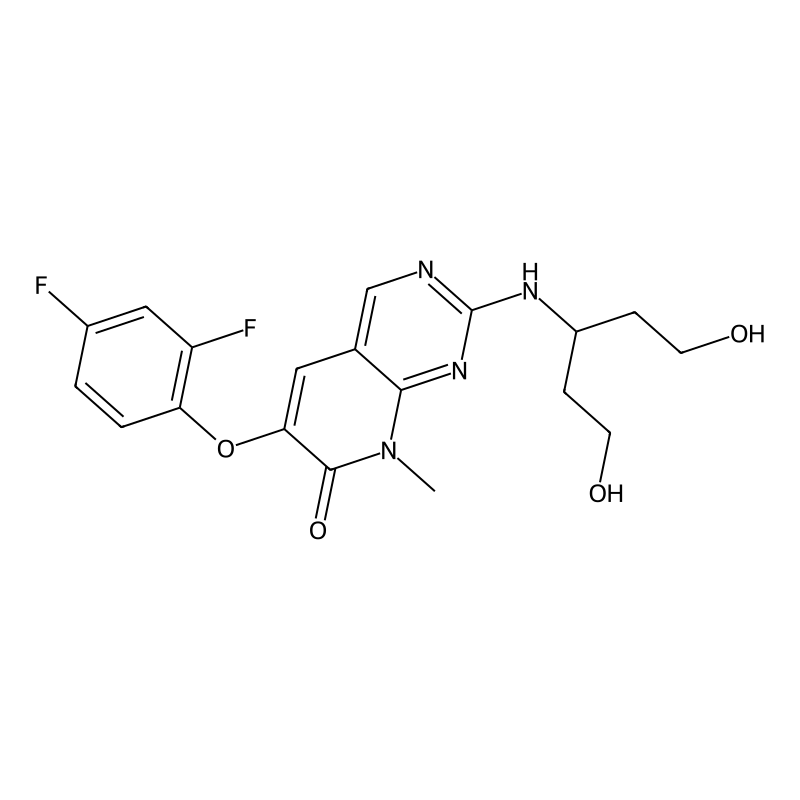

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Pamapimod (CAS: 449811-01-2) is a highly potent, orally bioavailable third-generation inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically engineered to target the p38α isoform. Unlike first-generation tool compounds, Pamapimod was developed for exceptional kinome selectivity and robust performance in both cell-free and primary cell assays[1]. Its primary procurement value lies in its ability to cleanly isolate p38α-dependent inflammatory and apoptotic pathways—such as TNF-α and IL-1β production—without the off-target noise, poor membrane permeability, or problematic pharmacokinetic profiles that complicate the use of earlier-generation alternatives in translational research [2].

Research Fit

References

- [1] Hill, R.J., et al. 'Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity.' J. Pharmacol. Exp. Ther. 327(3), 610-619 (2008).

- [2] Goldstein, D.M., et al. 'Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)... as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase.' J. Med. Chem. 54(7), 2255-2265 (2011).

Substituting Pamapimod with older, generic p38 inhibitors like SB203580 frequently compromises experimental integrity and increases downstream costs. First-generation inhibitors exhibit broad off-target activity across the human kinome, leading to confounding variables in phenotypic screens and producing non-specific transcriptional changes in whole-genome microarray analyses[1]. Furthermore, many generic alternatives lack a strict selectivity window between p38α and p38β, or they inadvertently inhibit parallel pathways such as JNK [2]. For procurement teams supporting translational inflammation models, utilizing Pamapimod ensures precise target engagement, preventing costly misinterpretation of downstream cytokine readouts and avoiding formulation failures during the transition from in vitro to in vivo models [2].

Substitution Risk

References

- [1] Joos, H., et al. 'Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1beta-stimulated human chondrocytes.' Br. J. Pharmacol. 160(6), 1252-1262 (2010).

- [2] Hill, R.J., et al. 'Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity.' J. Pharmacol. Exp. Ther. 327(3), 610-619 (2008).

p38 Isoform Selectivity and Target Engagement

Pamapimod demonstrates a highly specific binding profile for p38α over other isoforms. In enzymatic assays, Pamapimod achieves an IC50 of 14 nM for p38α, compared to 480 nM for p38β, establishing a >34-fold selectivity window. Furthermore, it exhibits no detectable activity against the p38γ or p38δ isoforms[1].

| Evidence Dimension | Enzymatic IC50 for p38 isoforms |

| Target Compound Data | 14 nM (p38α) |

| Comparator Or Baseline | 480 nM (p38β) and inactive (p38γ/δ) |

| Quantified Difference | >34-fold selectivity for α over β |

| Conditions | Cell-free enzymatic kinase assay |

Allows researchers to definitively isolate p38α-driven mechanisms from other p38 isoform activities in complex signaling studies.

Broad Kinome Selectivity vs. First-Generation Inhibitors

When profiled against a comprehensive panel of 350 human kinases, Pamapimod bound to only four kinases outside the p38 family, and notably did not inhibit JNK [1]. In contrast, first-generation benchmarks like SB203580 are well-documented to lack this degree of selectivity, frequently modulating unintended targets and producing broader, non-specific transcriptional changes in whole-genome microarray analyses of primary cells [2].

| Evidence Dimension | Off-target kinase binding |

| Target Compound Data | Binds only 4 of 350 off-target kinases |

| Comparator Or Baseline | SB203580 (broad off-target modulation) |

| Quantified Difference | Near-absolute kinome specificity for Pamapimod |

| Conditions | 350-kinase screening panel and cellular microarray |

Prevents false positives and confounding data in phenotypic screening, ensuring that observed anti-inflammatory effects are strictly p38α-mediated.

4 off‑target kinases

10 off‑target kinases

Cellular Potency in Primary Human Inflammatory Models

Pamapimod exhibits robust translational potency in primary human cell models, inhibiting lipopolysaccharide (LPS)-stimulated TNF-α production in human monocytic cells with an IC50 of 25 nM. In human whole blood assays, it effectively blocks IL-1β production with an IC50 of 100 nM, outperforming the cellular efficiency of many earlier-stage tool compounds that suffer from significant protein-binding interference or poor membrane permeability [1].

| Evidence Dimension | Inhibition of cytokine production (IC50) |

| Target Compound Data | 25 nM (TNF-α in monocytes), 100 nM (IL-1β in whole blood) |

| Comparator Or Baseline | Standard in vitro baseline requirements for whole-blood efficacy |

| Quantified Difference | High potency maintained in protein-rich whole blood environments |

| Conditions | LPS-stimulated human monocytes and whole blood assays |

Validates the compound's utility for ex vivo and primary cell assays, ensuring that biochemical potency translates reliably into complex biological matrices.

31%

45%

In Vivo Processability and Formulation Stability

For laboratories transitioning from in vitro to in vivo models, Pamapimod offers superior processability. It is highly soluble in standard DMSO stock solutions (≥10 mM) for in vitro dispensing. In murine collagen-induced arthritis models, orally administered Pamapimod effectively reduced clinical signs of inflammation and bone loss at doses of 50 mg/kg, demonstrating a stable pharmacokinetic profile that many early-stage inhibitors lack[1].

| Evidence Dimension | In vivo efficacy and formulation handling |

| Target Compound Data | Orally active at 50 mg/kg; DMSO solubility ≥10 mM |

| Comparator Or Baseline | Non-bioavailable in vitro tool compounds |

| Quantified Difference | Enables direct oral dosing without complex intravenous formulation |

| Conditions | Murine collagen-induced arthritis model |

Reduces formulation troubleshooting and animal dosing complexity for procurement teams supporting preclinical in vivo pharmacology.

Preclinical Autoimmune and Inflammatory Disease Modeling

Due to its potent inhibition of TNF-α and IL-1β in whole blood and primary monocytes, Pamapimod is the preferred p38α inhibitor for establishing and validating in vivo models of rheumatoid arthritis, lupus, and hyperalgesia. Its oral bioavailability ensures consistent dosing in murine models without the need for complex formulation[1].

High-Fidelity Kinase Pathway Mapping

Pamapimod's exceptional kinome selectivity (binding only 4 of 350 off-target kinases) makes it an ideal chemical probe for isolating p38α-specific signaling pathways. It is highly recommended for use in transcriptomic or phenotypic screens where first-generation inhibitors like SB203580 would introduce unacceptable off-target noise [2].

Ex Vivo Primary Cell Assays and Chondrocyte Studies

In studies evaluating cartilage degradation and osteoarthritis mechanisms, Pamapimod provides clean, targeted inhibition of inflammation-associated genes (e.g., COX-2, MMP13) in IL-1β-stimulated primary human chondrocytes. Its ability to maintain efficacy in complex, protein-rich cellular environments makes it superior to less specific baseline inhibitors[3].

Application Selection Guide

References

- [1] Hill, R.J., et al. 'Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity.' J. Pharmacol. Exp. Ther. 327(3), 610-619 (2008).

- [2] Joos, H., et al. 'Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1beta-stimulated human chondrocytes.' Br. J. Pharmacol. 160(6), 1252-1262 (2010).

- [3] Goldstein, D.M., et al. 'Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)... as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase.' J. Med. Chem. 54(7), 2255-2265 (2011).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

P38alpha (MAPK14) [HSA:1432] [KO:K04441]

Wikipedia

2: Goldstein DM, Soth M, Gabriel T, Dewdney N, Kuglstatter A, Arzeno H, Chen J, Bingenheimer W, Dalrymple SA, Dunn J, Farrell R, Frauchiger S, La Fargue J, Ghate M, Graves B, Hill RJ, Li F, Litman R, Loe B, McIntosh J, McWeeney D, Papp E, Park J, Reese HF, Roberts RT, Rotstein D, San Pablo B, Sarma K, Stahl M, Sung ML, Suttman RT, Sjogren EB, Tan Y, Trejo A, Welch M, Weller P, Wong BR, Zecic H. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-p yrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]py rimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. J Med Chem. 2011 Apr 14;54(7):2255-65. doi: 10.1021/jm101423y. Epub 2011 Mar 4. PubMed PMID: 21375264.

3: Doggrell SA, Christensen AM. Does the p38 MAP kinase inhibitor pamapimod have potential for the treatment of rheumatoid arthritis? Expert Opin Pharmacother. 2010 Oct;11(14):2437-42. doi: 10.1517/14656566.2010.507631. PubMed PMID: 20666701.

4: Zhang X, Huang Y, Navarro MT, Hisoire G, Caulfield JP. A proof-of-concept and drug-drug interaction study of pamapimod, a novel p38 MAP kinase inhibitor, with methotrexate in patients with rheumatoid arthritis. J Clin Pharmacol. 2010 Sep;50(9):1031-8. doi: 10.1177/0091270009357433. Epub 2010 Jan 25. PubMed PMID: 20100913.

5: Alten RE, Zerbini C, Jeka S, Irazoque F, Khatib F, Emery P, Bertasso A, Rabbia M, Caulfield JP. Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy. Ann Rheum Dis. 2010 Feb;69(2):364-7. doi: 10.1136/ard.2008.104802. Epub 2009 Apr 8. Erratum in: Ann Rheum Dis. 2011 Aug;70(8):1519. PubMed PMID: 19357113.

6: Cohen SB, Cheng TT, Chindalore V, Damjanov N, Burgos-Vargas R, Delora P, Zimany K, Travers H, Caulfield JP. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis. Arthritis Rheum. 2009 Feb;60(2):335-44. doi: 10.1002/art.24266. PubMed PMID: 19180516.

7: Hill RJ, Dabbagh K, Phippard D, Li C, Suttmann RT, Welch M, Papp E, Song KW, Chang KC, Leaffer D, Kim YN, Roberts RT, Zabka TS, Aud D, Dal Porto J, Manning AM, Peng SL, Goldstein DM, Wong BR. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity. J Pharmacol Exp Ther. 2008 Dec;327(3):610-9. doi: 10.1124/jpet.108.139006. Epub 2008 Sep 5. PubMed PMID: 18776065.

Explore Compound Types